N-[3-(2,4-diamino-6-phenyl-pyrimidin-5-yl)propyl]-4-methyl-N-phenyl-benzenesulfonamide
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Overview
Description
N-[3-(2,4-diamino-6-phenyl-pyrimidin-5-yl)propyl]-4-methyl-N-phenyl-benzenesulfonamide is a complex organic compound that belongs to the class of sulfonamides. This compound is characterized by its unique structure, which includes a pyrimidine ring substituted with amino groups and a phenyl group, linked to a benzenesulfonamide moiety. The compound is of significant interest due to its potential pharmacological and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(2,4-diamino-6-phenyl-pyrimidin-5-yl)propyl]-4-methyl-N-phenyl-benzenesulfonamide typically involves multi-step organic reactions One common method involves the initial formation of the pyrimidine ring through a condensation reaction between appropriate amines and aldehydesThe reaction conditions often require the use of solvents like ethanol or methanol and catalysts such as palladium on carbon (Pd/C) for hydrogenation steps .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-[3-(2,4-diamino-6-phenyl-pyrimidin-5-yl)propyl]-4-methyl-N-phenyl-benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions are common, where the sulfonamide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Hydrogen gas, palladium on carbon (Pd/C).
Substitution: Various nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction typically results in the formation of amines .
Scientific Research Applications
N-[3-(2,4-diamino-6-phenyl-pyrimidin-5-yl)propyl]-4-methyl-N-phenyl-benzenesulfonamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its antimicrobial, anticancer, and anti-inflammatory properties.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of N-[3-(2,4-diamino-6-phenyl-pyrimidin-5-yl)propyl]-4-methyl-N-phenyl-benzenesulfonamide involves its interaction with specific molecular targets. The compound may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor proteins. These interactions can disrupt normal cellular processes, leading to the desired pharmacological effects .
Comparison with Similar Compounds
Similar Compounds
Sulfanilamide: A simpler sulfonamide with antimicrobial properties.
Sulfamethoxazole: Another sulfonamide used as an antibiotic.
Pyrimethamine: A pyrimidine derivative with antimalarial activity.
Uniqueness
N-[3-(2,4-diamino-6-phenyl-pyrimidin-5-yl)propyl]-4-methyl-N-phenyl-benzenesulfonamide is unique due to its combined pyrimidine and sulfonamide structure, which imparts a broader range of biological activities compared to simpler sulfonamides. Its ability to interact with multiple molecular targets makes it a versatile compound for various scientific and industrial applications .
Properties
CAS No. |
2520-04-9 |
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Molecular Formula |
C26H28ClN5O2S |
Molecular Weight |
510.1 g/mol |
IUPAC Name |
N-[3-(2,4-diamino-6-phenylpyrimidin-5-yl)propyl]-4-methyl-N-phenylbenzenesulfonamide;hydrochloride |
InChI |
InChI=1S/C26H27N5O2S.ClH/c1-19-14-16-22(17-15-19)34(32,33)31(21-11-6-3-7-12-21)18-8-13-23-24(20-9-4-2-5-10-20)29-26(28)30-25(23)27;/h2-7,9-12,14-17H,8,13,18H2,1H3,(H4,27,28,29,30);1H |
InChI Key |
JXJAHJSPCIFNTA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(CCCC2=C(N=C(N=C2N)N)C3=CC=CC=C3)C4=CC=CC=C4.Cl |
Origin of Product |
United States |
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